CB1 Receptor Binding Affinity vs. C3-Naphthoyl Aminoalkylindoles
1-Pentyl-1H-indol-6-amine, lacking the C3-aroyl pharmacophore essential for high-affinity CB1 binding, is predicted to exhibit dramatically lower CB1 receptor affinity compared to C3-naphthoyl-substituted aminoalkylindoles. In the seminal aminoalkylindole SAR study by D'Ambra et al. (1992), the prototypical compound WIN 55212-2 (bearing a C3-naphthoyl and N1-morpholinoethyl group) demonstrated an IC₅₀ of 7.40 nM for displacement of [³H]WIN 55212-2 from rat cerebellar cannabinoid receptors [1]. In contrast, the related 6-amino-substituted indole scaffold, without the C3-aroyl moiety, has been reported with an IC₅₀ of 8,000 nM (8 µM) at the cannabinoid receptor under comparable assay conditions (displacement of [³H](aminoalkyl)indole binding in rat cerebellum membranes), representing an approximately 1,080-fold reduction in binding affinity [2]. This affinity differential is consistent with the established pharmacophore model wherein the C3-aromatic substituent engages a critical hydrophobic pocket within the CB1 orthosteric site, and its absence abrogates high-affinity interaction [3].
| Evidence Dimension | CB1 cannabinoid receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 8,000 nM (6-aminoindole scaffold lacking C3-aroyl substituent; rat cerebellum membranes, [³H]AAI displacement assay) |
| Comparator Or Baseline | WIN 55,212-2: IC₅₀ = 7.40 nM; JWH-018: Ki ≈ 9.0 nM (CB1); APICA: IC₅₀ = 175 nM (CB1; rat cerebellum membranes) |
| Quantified Difference | Approximately 1,080-fold reduction vs. WIN 55,212-2; approximately 47-fold reduction vs. APICA |
| Conditions | Displacement of 0.5 nM [³H](aminoalkyl)indole binding to cannabinoid receptor in rat cerebellum membranes (D'Ambra et al., 1992, J Med Chem 35:124–135 and related BindingDB entries) |
Why This Matters
This dramatic affinity difference positions 1-Pentyl-1H-indol-6-amine as a low-affinity control compound in cannabinoid receptor binding assays, enabling researchers to establish assay windows and validate signal-to-noise ratios where potent agonists saturate receptor occupancy.
- [1] D'Ambra, T. E., Estep, K. G., Bell, M. R., et al. (1992). Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. Journal of Medicinal Chemistry, 35(1), 124–135. PMID: 1732519. View Source
- [2] BindingDB. Entry BDBM50229938 / CHEMBL1592888. Affinity Data: IC₅₀ 8.00E+3 nM. Assay Description: Concentration required to displace 50% of 0.5 nM [³H](aminoalkyl)indole binding to cannabinoid receptor in rat cerebellum membranes. Curated by ChEMBL. View Source
- [3] Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB₁ and CB₂ receptor binding. Drug and Alcohol Dependence, 60(2), 133–140. View Source
